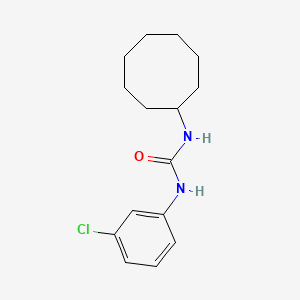

N-(3-chlorophenyl)-N'-cyclooctylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-chlorophenyl)-N'-cyclooctylurea, also known as CPPU, is a plant growth regulator that belongs to the family of substituted ureas. CPPU is a synthetic compound that has been widely used in agriculture to enhance the quality and yield of fruits and vegetables. CPPU has also been extensively studied for its potential applications in scientific research due to its unique properties and mechanism of action.

Mécanisme D'action

N-(3-chlorophenyl)-N'-cyclooctylurea acts as a cytokinin-like compound that promotes cell division and differentiation in plants and animals. N-(3-chlorophenyl)-N'-cyclooctylurea stimulates the activity of cyclin-dependent kinases (CDKs) and promotes the expression of genes involved in cell cycle regulation. N-(3-chlorophenyl)-N'-cyclooctylurea also activates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.

Biochemical and Physiological Effects:

N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to have a range of biochemical and physiological effects on plants and animals. In plants, N-(3-chlorophenyl)-N'-cyclooctylurea promotes cell division, increases fruit size and yield, and delays fruit ripening. In animals, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to stimulate bone formation, enhance muscle growth, and improve fertility. N-(3-chlorophenyl)-N'-cyclooctylurea has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-chlorophenyl)-N'-cyclooctylurea has several advantages for lab experiments, including its stability, solubility, and specificity. N-(3-chlorophenyl)-N'-cyclooctylurea is stable under a wide range of conditions and can be easily dissolved in water or organic solvents. N-(3-chlorophenyl)-N'-cyclooctylurea is also highly specific and does not affect other cellular processes. However, N-(3-chlorophenyl)-N'-cyclooctylurea has some limitations, including its high cost, potential toxicity, and limited availability. N-(3-chlorophenyl)-N'-cyclooctylurea is also a synthetic compound, which may limit its use in some research applications.

Orientations Futures

There are several future directions for research on N-(3-chlorophenyl)-N'-cyclooctylurea, including its potential applications in agriculture, medicine, and biotechnology. In agriculture, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to enhance the quality and yield of a wide range of crops, including fruits, vegetables, and ornamental plants. In medicine, N-(3-chlorophenyl)-N'-cyclooctylurea could be investigated for its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and bone disorders. In biotechnology, N-(3-chlorophenyl)-N'-cyclooctylurea could be used to develop new plant varieties with improved yield, quality, and resistance to environmental stress. Overall, N-(3-chlorophenyl)-N'-cyclooctylurea is a promising compound with a wide range of potential applications in scientific research.

Méthodes De Synthèse

N-(3-chlorophenyl)-N'-cyclooctylurea can be synthesized by reacting 3-chloroaniline with cyclooctylisocyanate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(3-chlorophenyl)-N'-cyclooctylurea in its pure form. The synthesis of N-(3-chlorophenyl)-N'-cyclooctylurea is a complex process that requires careful handling of chemicals and precise control of reaction conditions.

Applications De Recherche Scientifique

N-(3-chlorophenyl)-N'-cyclooctylurea has been used in various scientific research applications, including plant physiology, cell biology, and cancer research. In plant physiology, N-(3-chlorophenyl)-N'-cyclooctylurea has been shown to promote cell division, increase fruit size and yield, and delay fruit ripening. In cell biology, N-(3-chlorophenyl)-N'-cyclooctylurea has been used to induce cell proliferation and differentiation, and to study the mechanism of action of cytokinins. In cancer research, N-(3-chlorophenyl)-N'-cyclooctylurea has been investigated for its potential as an anticancer agent due to its ability to inhibit cell growth and induce apoptosis.

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-3-cyclooctylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c16-12-7-6-10-14(11-12)18-15(19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13H,1-5,8-9H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJSIURPCMSJGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)NC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-N'-cyclooctylurea | |

CAS RN |

392708-82-6 |

Source

|

| Record name | N-(3-CHLOROPHENYL)-N'-CYCLOOCTYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5756298.png)

![3-chloro-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5756299.png)

![2-[4-(1,1-dimethylpropyl)phenoxy]-1-phenylethanone](/img/structure/B5756311.png)

![methyl 4-({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}oxy)benzoate](/img/structure/B5756341.png)

![ethyl 4-({[2-(3-fluorobenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B5756356.png)